molecular formula C14H13N5O B6533041 3-methyl-6-[(2E)-3-phenylprop-2-en-1-yl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one CAS No. 1058197-16-2

3-methyl-6-[(2E)-3-phenylprop-2-en-1-yl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one

Cat. No. B6533041
CAS RN: 1058197-16-2
M. Wt: 267.29 g/mol
InChI Key: FKFRONPINZCYEU-VMPITWQZSA-N
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Description

The compound “3-methyl-6-[(2E)-3-phenylprop-2-en-1-yl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one” belongs to the class of triazolopyrimidines . Triazolopyrimidines are a class of compounds that have been widely studied due to their diverse biological activities .


Molecular Structure Analysis

The molecular structure of triazolopyrimidines involves a pyrimidine ring fused with a 1,2,3-triazole ring . The specific substitutions at various positions in the ring structure can greatly influence the properties and biological activity of these compounds .


Chemical Reactions Analysis

Triazolopyrimidines can undergo various chemical reactions depending on the substituents present in the molecule. They are known to react with hydrazonoyl halides in the presence of triethylamine .


Physical And Chemical Properties Analysis

The physical and chemical properties of triazolopyrimidines can vary depending on their structure. Factors such as the type and position of substituents can influence properties such as solubility, stability, and reactivity .

Scientific Research Applications

Anticancer Properties

The pyridopyrimidine scaffold has attracted attention in cancer research. F5060-0007 may play a role in inhibiting tumor growth or metastasis. For instance, it could target specific kinases involved in cell cycle regulation or angiogenesis. Researchers have explored its potential as a novel chemotherapeutic agent, especially in breast cancer treatment .

Neuroprotective and Anti-Neuroinflammatory Effects

In recent studies, derivatives of pyridopyrimidines have been investigated for their neuroprotective properties. F5060-0007 might exhibit anti-neuroinflammatory effects, making it relevant for neurodegenerative diseases. In vitro models have been used to screen its potential .

Medicinal Chemistry Applications

The pyridopyrimidine scaffold serves as a versatile building block in medicinal chemistry. Researchers have explored its use in various contexts:

Safety and Hazards

The safety and hazards associated with triazolopyrimidines can vary depending on their specific structure. It’s important to refer to the Material Safety Data Sheet (MSDS) for specific compounds for detailed safety information .

Future Directions

Triazolopyrimidines are a promising class of compounds with diverse biological activities. Future research may focus on the synthesis of new derivatives with improved activity and selectivity, as well as a better understanding of their mechanisms of action .

properties

IUPAC Name

3-methyl-6-[(E)-3-phenylprop-2-enyl]triazolo[4,5-d]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N5O/c1-18-13-12(16-17-18)14(20)19(10-15-13)9-5-8-11-6-3-2-4-7-11/h2-8,10H,9H2,1H3/b8-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKFRONPINZCYEU-VMPITWQZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C=N2)CC=CC3=CC=CC=C3)N=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C2=C(C(=O)N(C=N2)C/C=C/C3=CC=CC=C3)N=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-cinnamyl-3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one

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